3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific data such as an X-ray crystallography study, it’s difficult to provide a detailed analysis .Scientific Research Applications
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as pyrimidines and pyridines, are crucial in drug design due to their diverse biological activities. Studies on pyrido[2,3-d]pyrimidines and related heterocycles have unveiled their potential in creating compounds with significant pharmacological properties. For example, the synthesis and evaluation of pyrimidin-2,4-diones have been explored for their antimicrobial activities, showcasing the relevance of such structures in developing new therapeutic agents (Rauf et al., 2010; Alwan et al., 2014).
Catalysis and Synthesis
The structural motifs found in these compounds also play a role in catalysis, where they can be used to promote various chemical reactions. For instance, the triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been used to catalyze the synthesis of pyrido[2,3-d]pyrimidine derivatives, demonstrating the utility of these structures in facilitating complex chemical transformations (Rahmani et al., 2018).
Anticancer Research
The exploration of pyrido[2,3-d]pyrimidine derivatives in anticancer research highlights the potential of these compounds in medical applications. For example, the synthesis and biological evaluation of isothiazolopyrimidines have shown promising activity against various cancer cell lines, indicating the potential of similar structures in oncological research (Machoń et al., 1987).
Antioxidant Properties
Compounds featuring pyrido[2,3-d]pyrimidine structures have been investigated for their antioxidant properties. The synthesis of pyrazolopyridine derivatives and their evaluation as antioxidants exemplify the interest in utilizing these heterocyclic frameworks to combat oxidative stress, which is a factor in many diseases (Gouda, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential anti-cancer properties .
properties
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-13(26-9-19-10)16(24)21-7-4-11(5-8-21)22-15(23)12-3-2-6-18-14(12)20-17(22)25/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXBWAMXHGCOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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